molecular formula C7H9ClN2O3 B11810171 2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid

2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid

Cat. No.: B11810171
M. Wt: 204.61 g/mol
InChI Key: BGXOARKRUDTGOU-UHFFFAOYSA-N
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Description

2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid is an organic compound with the molecular formula C6H7ClN2O3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid typically involves the reaction of 4-chloro-1H-pyrazole with 3-methoxypropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine
  • 4-Chloro-1H-pyrazole
  • 2-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid

Uniqueness

2-(4-Chloro-1H-pyrazol-1-yl)-3-methoxypropanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)-3-methoxypropanoic acid

InChI

InChI=1S/C7H9ClN2O3/c1-13-4-6(7(11)12)10-3-5(8)2-9-10/h2-3,6H,4H2,1H3,(H,11,12)

InChI Key

BGXOARKRUDTGOU-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)O)N1C=C(C=N1)Cl

Origin of Product

United States

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